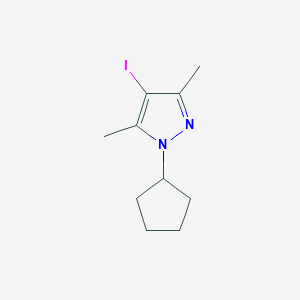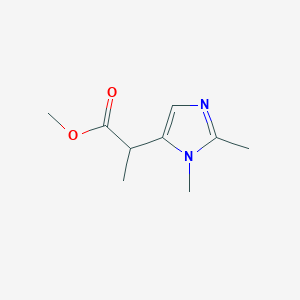
Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method allows for the rapid formation of the imidazole ring with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using metal hydrides or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Metal hydrides (e.g., sodium borohydride), catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(1H-imidazol-5-yl)propanoate
- Methyl 2-(1,2-dimethyl-1H-imidazol-4-yl)propanoate
- Methyl 2-(1,2-dimethyl-1H-imidazol-3-yl)propanoate
Uniqueness
Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate is unique due to the specific substitution pattern on the imidazole ring. The presence of two methyl groups at positions 1 and 2 enhances its lipophilicity and may influence its biological activity and chemical reactivity. This unique structure can lead to distinct interactions with molecular targets and different pharmacokinetic properties compared to other imidazole derivatives .
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
methyl 2-(2,3-dimethylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C9H14N2O2/c1-6(9(12)13-4)8-5-10-7(2)11(8)3/h5-6H,1-4H3 |
Clave InChI |
PXNJIPDUXSNMOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1C)C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13321636.png)
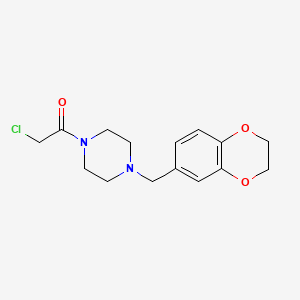
![Spiro[cyclopentane-1,2'-indene]-1',3'-dione](/img/structure/B13321648.png)
![{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)
![3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13321655.png)


![3-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13321664.png)
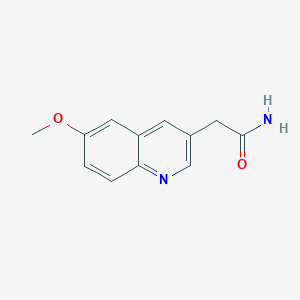

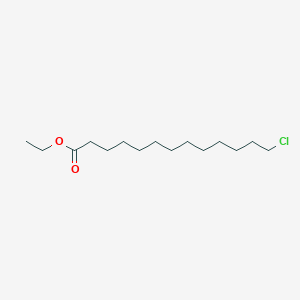
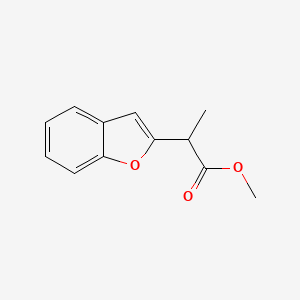
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13321681.png)
